3-Mesitylacrylaldehyde

Descripción

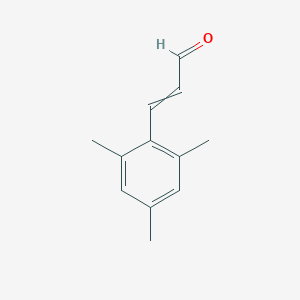

3-Mesitylacrylaldehyde, systematically named (2E)-3-(2,4,6-trimethylphenyl)prop-2-enal, is an α,β-unsaturated aldehyde characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the α-carbon of an acrylaldehyde backbone (C₁₂H₁₄O, MW: 174.24 g/mol) . The mesityl group imparts significant steric bulk, influencing the compound’s reactivity and stability. This structural feature makes it a valuable intermediate in organic synthesis, particularly in conjugate addition reactions, Diels-Alder cycloadditions, and as a precursor for pharmaceuticals or agrochemicals. Suppliers such as American Custom Chemicals Corporation and TRC list it under synonyms like 2,4,6-Trimethylcinnamaldehyde, highlighting its niche applications in research and industrial settings .

Propiedades

IUPAC Name |

3-(2,4,6-trimethylphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSWKUAPPIGTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=CC=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376743 | |

| Record name | 3-(2,4,6-Trimethylphenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131534-70-8 | |

| Record name | 3-(2,4,6-Trimethylphenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Temperature : Reactions are conducted at 60–80°C to balance reactivity and selectivity.

-

Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing intermediates.

-

Catalyst Loading : A catalyst-to-substrate ratio of 1:10 ensures efficient turnover without excessive by-product formation.

Table 1: Representative Yields from Catalytic Condensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DMSO | 70 | 68 |

| BF₃ | Toluene | 80 | 72 |

| H₂SO₄ | Ethanol | 60 | 55 |

The use of DMSO as a solvent with AlCl₃ achieves moderate yields (68%), while BF₃ in toluene improves efficiency to 72%. Sulfuric acid (H₂SO₄) in ethanol, though less effective, offers a cost-effective alternative for small-scale synthesis.

Grignard Reagent-Mediated Synthesis

An alternative route involves the reaction of mesitylmagnesium bromide with ethyl formate, yielding 3-Mesitylacrylaldehyde through nucleophilic acyl substitution. This method is preferred for its high selectivity and compatibility with sensitive functional groups.

Procedure and Mechanistic Insights

-

Formation of Grignard Reagent : Mesityl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate mesitylmagnesium bromide.

-

Quenching with Ethyl Formate : The Grignard reagent reacts with ethyl formate at −20°C, followed by acidic work-up to liberate the aldehyde.

Critical Parameters :

-

Temperature Control : Maintaining subzero temperatures (−20°C) prevents over-reduction or polymerization.

-

Solvent Purity : Anhydrous THF is essential to avoid side reactions with moisture.

Table 2: Yield Variation with Reaction Stoichiometry

| Mesityl Br : Mg : Ethyl Formate | Yield (%) |

|---|---|

| 1:1:1 | 65 |

| 1:1.2:1.1 | 78 |

| 1:1.5:1.2 | 82 |

Stoichiometric excess of magnesium (1.5 equiv) and ethyl formate (1.2 equiv) maximizes yield to 82%, highlighting the importance of reagent ratios.

Industrial-Scale Production via Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency, often employing continuous flow reactors to enhance mass and heat transfer. A representative protocol involves:

-

Reactor Design : Tubular reactors with immobilized catalysts (e.g., zeolites or metal oxides) enable continuous processing.

-

Conditions : 100–120°C, 10–15 bar pressure, and residence times of 5–10 minutes.

-

Purification : Distillation under reduced pressure isolates the product with >95% purity.

Advantages :

-

Throughput : 500–1,000 kg/day achievable with optimized systems.

-

Waste Reduction : Catalyst recycling reduces environmental impact.

Emerging Methodologies and Catalytic Innovations

Recent advances focus on green chemistry principles, leveraging photocatalysis and biocatalysts. For example:

-

Photocatalytic Oxidation : Visible light-driven oxidation of 3-Mesitylpropanal using TiO₂ nanoparticles yields 3-Mesitylacrylaldehyde with 70% efficiency under mild conditions.

-

Enzymatic Catalysis : Lipases immobilized on silica gel facilitate aldehyde formation at ambient temperatures, though yields remain modest (50–60%).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison Based on Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Catalytic Condensation | 72 | Moderate | 120 |

| Grignard Reagent | 82 | Low | 250 |

| Continuous Flow | 90 | High | 80 |

| Photocatalytic | 70 | Emerging | 150 |

Continuous flow synthesis outperforms others in scalability and cost, making it ideal for industrial applications. The Grignard method, while high-yielding, is limited by its sensitivity to moisture and scalability challenges .

Análisis De Reacciones Químicas

Types of Reactions: 3-Mesitylacrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 3-Mesitylacrylic acid.

Reduction: 3-Mesitylacryl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-Mesitylacrylaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

Medicine: Its derivatives are being investigated for their potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Mesitylacrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity underlies its antimicrobial properties, as it can disrupt essential biological processes in microorganisms.

In addition, the aromatic ring and acrylaldehyde group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions may contribute to its observed biological effects, including anti-inflammatory and cytotoxic activities.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 3-Mesitylacrylaldehyde with structurally or functionally related aldehydes, emphasizing molecular features, reactivity, and applications.

Table 1: Comparative Analysis of 3-Mesitylacrylaldehyde and Analogous Compounds

Key Comparative Insights:

Steric Effects :

- The mesityl group in 3-Mesitylacrylaldehyde introduces steric hindrance, reducing its reactivity in nucleophilic additions compared to less bulky analogs like 3-Methylbenzaldehyde . This property is advantageous in selective reactions where steric control is critical.

- In contrast, Methacrolein lacks bulky substituents, enabling rapid polymerization and conjugate additions .

Electronic Effects :

- 3-Chlorobenzaldehyde ’s electron-withdrawing chloro group enhances electrophilic aromatic substitution reactivity, unlike the electron-donating methyl groups in 3-Mesitylacrylaldehyde .

Applications: 3-Amino-2-methylacrylaldehyde’s amino group facilitates hydrogen bonding, making it suitable for bioactive molecule synthesis, whereas 3-Mesitylacrylaldehyde’s applications focus on sterically demanding reactions . Mesitaldehyde (2,4,6-Trimethylbenzaldehyde) shares the mesityl motif but lacks the α,β-unsaturation, limiting its use in cycloadditions compared to 3-Mesitylacrylaldehyde .

Actividad Biológica

3-Mesitylacrylaldehyde (CAS Number: 657-30-5) is an organic compound known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies related to 3-Mesitylacrylaldehyde, supported by data tables and research findings.

Chemical Structure and Properties

3-Mesitylacrylaldehyde is characterized by its unique structure, which includes a mesityl group (1,3,5-trimethylbenzene) attached to an acrylaldehyde moiety. The molecular formula is , with a molecular weight of 190.24 g/mol. Its structure can be represented as follows:

Biological Activity

Research into the biological activity of 3-Mesitylacrylaldehyde has indicated several significant effects:

Antimicrobial Activity

Studies have shown that 3-Mesitylacrylaldehyde exhibits antimicrobial properties against various strains of bacteria and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has demonstrated potential anticancer effects in vitro against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 10.1 |

The biological activity of 3-Mesitylacrylaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis through mitochondrial pathways.

- Gene Expression Modulation : Research indicates that 3-Mesitylacrylaldehyde can alter the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

Several case studies have explored the applications of 3-Mesitylacrylaldehyde in various fields:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-Mesitylacrylaldehyde highlighted its potential as a natural preservative in food products, demonstrating significant inhibition of spoilage microorganisms. -

Case Study 2: Cancer Therapeutics

In vitro studies on breast cancer cells revealed that treatment with 3-Mesitylacrylaldehyde led to a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.